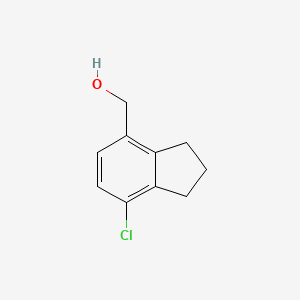
1-Ethynyl-2,4-difluoro-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2,4-difluoro-3-methoxybenzene is an organic compound with the molecular formula C9H6F2O It is a derivative of benzene, characterized by the presence of ethynyl, difluoro, and methoxy substituents on the aromatic ring
Méthodes De Préparation
The synthesis of 1-Ethynyl-2,4-difluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 2,4-difluoro-3-methoxybenzene with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
1-Ethynyl-2,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes, depending on the reaction conditions.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Ethynyl-2,4-difluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-2,4-difluoro-3-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl group can act as an electrophile, facilitating the formation of intermediates that can further react to form various products. The pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
1-Ethynyl-2,4-difluoro-3-methoxybenzene can be compared with other similar compounds, such as:
1-Ethynyl-2,3-difluoro-4-methoxybenzene: Similar in structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-Ethynyl-4-methoxybenzene: Lacks the fluorine substituents, resulting in different chemical properties and uses.
Propriétés
Formule moléculaire |
C9H6F2O |
|---|---|
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
1-ethynyl-2,4-difluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H6F2O/c1-3-6-4-5-7(10)9(12-2)8(6)11/h1,4-5H,2H3 |
Clé InChI |
MVFCVQSOCJBIKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)C#C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


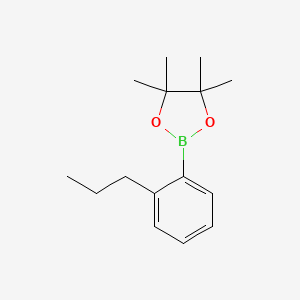
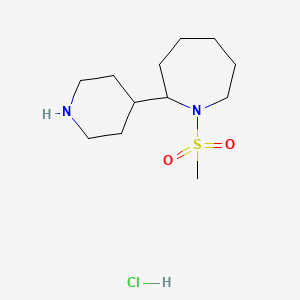



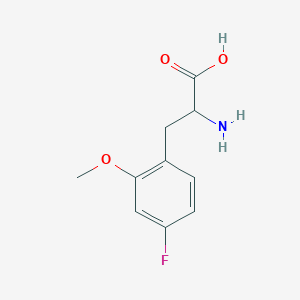
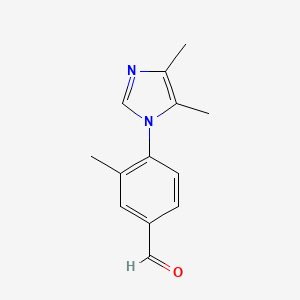
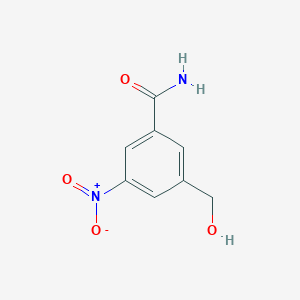
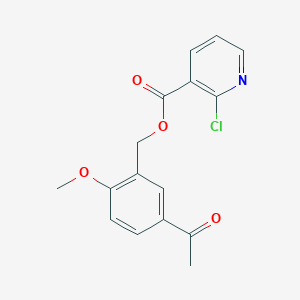
![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13558027.png)

methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13558033.png)

